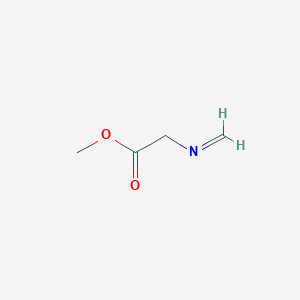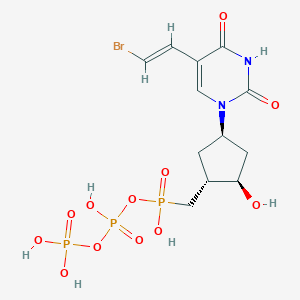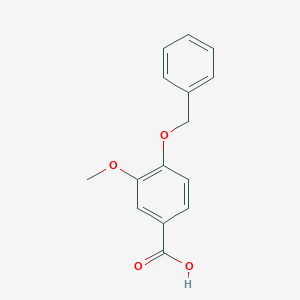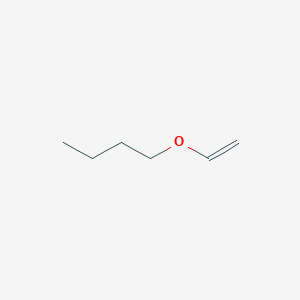
Butyl vinyl ether
Overview
Description
Synthesis Analysis
Butyl Vinyl Ether is manufactured through the process called ethynylation. It involves the reaction of acetylene and n-butyl alcohol . The controlled radical polymerization of vinyl ether has been achieved due to hydrogen bonds and/or cation-π interactions between vinyl ether monomers and the propagating radical .Molecular Structure Analysis
The molecular formula of Butyl Vinyl Ether is C6H12O. The IUPAC name is 1-ethenoxybutane. The InChI is InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 and the InChIKey is UZKWTJUDCOPSNM-UHFFFAOYSA-N .Chemical Reactions Analysis
Butyl Vinyl Ether is involved in various chemical reactions. For instance, it is used in the synthesis of block copolymers using both cationic and radical RAFT processes . It is also used in the transfer vinylation between butyl vinyl ether and various allyl and alkyl alcohols to give the corresponding allyl and alkyl vinyl ethers .Physical And Chemical Properties Analysis
Butyl Vinyl Ether, stabilized appears as a liquid. It is less dense than water. Its vapors are heavier than air. It may irritate skin and eyes .Scientific Research Applications
Polymer Synthesis
BVE is extensively used in the synthesis of polymers. It acts as a monomer in the production of poly(vinyl ethers), which are valuable for their academic interest and industrial applications . These polymers are employed in creating adhesives, surface coatings, lubricants, greases, elastomers, melting compounds, fibers, and films due to their versatile properties .
Catalyst-Controlled Stereoselective Polymerization
Innovative methods have been developed for the catalyst-controlled stereoselective cationic polymerization of vinyl ethers like BVE. This process allows the creation of isotactic poly(vinyl ethers) with high degrees of isotacticity, which are promising for next-generation engineering applications due to their strong adherence to polar substrates and desirable thermomechanical properties .
Pharmaceutical Applications
BVE serves as a reagent in the preparation of pharmaceutical compounds, particularly in anticancer therapy. It is involved in the synthesis of potent inhibitors for phosphodiesterase type 5 (PDE5), which are significant in the treatment of various diseases .
Controlled Radical Polymerization and Self-Assembly
Recent advances have enabled the controlled radical polymerization of BVE, leading to the synthesis of block copolymers with radically polymerizable monomers. This achievement has opened up possibilities for creating various functional polymers and nano-objects through polymerization-induced self-assembly .
Custom-Tailored Polymers
BVE is crucial in the precise synthesis of custom-tailored polymers. Its tunable chemistry allows for the design and obtainment of polymers with well-defined structures and controllable properties. Both homopolymerization and copolymerization systems of BVE are considered for this purpose, with specific emphasis on novel initiating systems and methods of stereocontrol .
Resin Comonomer
BVE is used as a comonomer in the synthesis of copolymers and acrylic/vinyl acetate resin. This application takes advantage of BVE’s properties to enhance the performance of resins in various industrial processes .
Mechanism of Action
Target of Action
Butyl Vinyl Ether (BVE) is primarily used as a reagent in organic chemical reactions . It plays a crucial role in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 . It is also used in the synthesis of copolymers and as an acrylic/vinyl acetate resin comonomer .
Mode of Action
BVE, like other ethers, can act as bases . They form salts with strong acids and addition complexes with Lewis acids . The complex between diethyl ether and boron trifluoride is an example . Ethers may react violently with strong oxidizing agents .
Biochemical Pathways
The reaction mechanisms for the atmospheric hydroxylation of n-butyl vinyl ether were investigated using quantum chemical methods . Ten possible reaction channels were discussed for the primary hydroxylation of n-butyl vinyl ether . Major products are n-butyl formate and formaldehyde .
Pharmacokinetics
It’s known that bve is slightly soluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand the ADME properties of BVE.
Result of Action
The primary result of BVE’s action is the formation of new compounds through organic chemical reactions . For example, it is used in the preparation of pharmaceutical compounds used in anticancer therapy and in the synthesis of potent inhibitors for PDE5 .
Action Environment
BVE is highly flammable and may form explosive peroxides . It should be kept in a well-ventilated place away from sources of ignition . The compound is also sensitive to static discharges . These environmental factors can significantly influence the action, efficacy, and stability of BVE.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethenoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWTJUDCOPSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-87-5 | |
| Record name | Butyl vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051575 | |
| Record name | Butyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl vinyl ether, stabilized appears as a liquid. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid; Slightly soluble in water; [Hawley] | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
94 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
15 °F (NFPA, 2010), -9 °C (Open cup) | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alc and ether, Sol in acetone, benzene, Water solubility of 3,000 mg/l, Very sol in ethyl alcohol, acetone; miscible in ethyl ether | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7888 at 20 °C/20 °C, Bulk density: 7.45 lb/gal at 20 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.45 (Air = 1) | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
49.1 [mmHg], 49 mm Hg at 25 °C /from experimentally derived coefficients/ | |
| Record name | Butyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4058 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butyl vinyl ether | |
Color/Form |
Liquid | |
CAS RN |
111-34-2 | |
| Record name | BUTYL VINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2745 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butyl vinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321YRT7173 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-92 °C | |
| Record name | BUTYL VINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6384 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of butyl vinyl ether?
A1: Butyl vinyl ether is represented by the molecular formula C6H12O and has a molecular weight of 100.16 g/mol. []
Q2: What spectroscopic data is available for butyl vinyl ether?
A2: Information on butyl vinyl ether's spectroscopic properties can be found in several studies. Infrared (IR) spectroscopy has been used to analyze its structure, particularly the presence of characteristic peaks associated with the vinyl ether functionality. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides insights into the compound's structure and tacticity in polymeric forms. [, , , ]
Q3: Can butyl vinyl ether undergo polymerization?
A3: Yes, butyl vinyl ether readily undergoes cationic polymerization. Various Lewis acid catalysts, including organoaluminum halides, boron trifluoride etherate (BF3·O(C2H5)2), and complexes with methylaluminoxane, have been successfully employed for its polymerization. [, , , , , , , , ]
Q4: What is the impact of temperature on the polymerization of butyl vinyl ether?
A4: Temperature significantly influences the polymerization behavior of butyl vinyl ether. Lower temperatures generally favor isotactic polymer formation, while higher temperatures tend to yield atactic structures. [, , , ]
Q5: Can butyl vinyl ether be copolymerized with other monomers?
A5: Yes, butyl vinyl ether has been successfully copolymerized with various monomers, including methyl methacrylate, maleic anhydride, N-substituted maleimides, vinyl glycidyl ether, divinyl sulfide, and tetracyanoethylene. [, , , , , , ]
Q6: What type of copolymers does butyl vinyl ether form with electron-withdrawing monomers like maleic anhydride?
A6: Butyl vinyl ether tends to form alternating copolymers with electron-withdrawing monomers like maleic anhydride due to the formation of charge-transfer complexes between the monomers. [, , ]
Q7: What are the applications of copolymers containing butyl vinyl ether?
A7: Copolymers containing butyl vinyl ether have potential applications in various fields. For example, copolymers with maleic anhydride are investigated for biomedical applications due to their biocompatibility and potential as free radical scavengers. [] Fluorine-containing amphiphilic ABA triblock copolymers containing butyl vinyl ether exhibit hydrogel-forming properties, making them interesting for drug delivery and other applications. []
Q8: Can butyl vinyl ether participate in Claisen rearrangement reactions?
A8: Yes, butyl vinyl ether can be used in one-pot Claisen rearrangement reactions with allylic alcohols. This protocol involves the in situ formation of allyl vinyl ether, which then undergoes the rearrangement in the presence of catalysts like mercury(II) acetate and sodium acetate. [, ]
Q9: How does butyl vinyl ether react with tetracyanoethylene?
A9: Butyl vinyl ether reacts with tetracyanoethylene to form cyclobutane adducts through a [2+2] cycloaddition mechanism. These adducts can further undergo ring-opening polymerization in the presence of tertiary amines or quaternary ammonium halides, resulting in alternating copolymers. [, ]
Q10: How does pressure affect the reaction between butyl vinyl ether and tetracyanoethylene?
A10: Studies on the kinetics of the reaction between butyl vinyl ether and tetracyanoethylene under high pressure reveal that the electron donor-acceptor complex formed between the two molecules is an intermediate in the cycloaddition pathway. The reaction volume for both the complex formation and the cycloaddition step was found to be negative, indicating that the reaction is accelerated by pressure. []
Q11: How does butyl vinyl ether react with carboxylic acids?
A11: Butyl vinyl ether reacts with carboxylic acids in the presence of iodine as a catalyst to form the corresponding butyl esters. This reaction proceeds through an addition-rearrangement mechanism, where the initial adduct of the vinyl ether and carboxylic acid rearranges to yield the ester. []
Q12: How do fluorinated groups affect the stability of polymers containing butyl vinyl ether?
A12: The introduction of fluorinated groups, such as in copolymers of butyl vinyl ether and 2,2,2-trifluoroethyl methacrylate, can enhance the photooxidative stability of the resulting polymers. This improvement in stability makes them suitable for applications as protective coatings, for instance, on marble surfaces. []
Q13: What is the thermal stability of copolymers containing butyl vinyl ether?
A13: The thermal stability of butyl vinyl ether-containing copolymers depends on their composition and structure. For example, ABA triblock copolymers with poly(2-adamantyl vinyl ether) outer segments and poly(butyl vinyl ether) inner segments exhibited high thermal decomposition temperatures, exceeding 320 °C. []
Q14: How does the presence of butyl vinyl ether affect the glass transition temperature of copolymers?
A14: The incorporation of butyl vinyl ether generally lowers the glass transition temperature (Tg) of copolymers. This effect is observed in copolymers with monomers like N-phenylmaleimide, where increasing the butyl vinyl ether content leads to a decrease in Tg. []
Q15: What is known about the atmospheric fate of butyl vinyl ether?
A15: Butyl vinyl ether, when released into the atmosphere, primarily reacts with hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). These reactions contribute to the compound's degradation in the atmosphere. [, ]
Q16: Are there any concerns regarding the environmental impact of butyl vinyl ether?
A16: While butyl vinyl ether is used in various applications, its release into the environment raises concerns due to its potential for photochemical smog formation and contribution to tropospheric ozone production. Its degradation products, such as aldehydes and organic acids, can also impact air quality. [, ]
Q17: What are some alternatives to butyl vinyl ether in specific applications?
A17: The choice of alternatives to butyl vinyl ether depends on the specific application. For example, other vinyl ethers with different alkyl chains, such as ethyl vinyl ether or isobutyl vinyl ether, might offer similar properties in polymerization reactions. In other cases, entirely different classes of compounds, like acrylates or methacrylates, might be considered depending on the desired properties. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



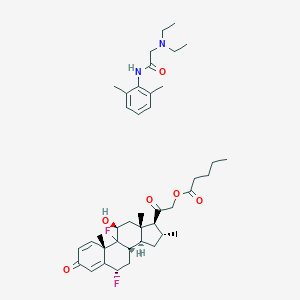
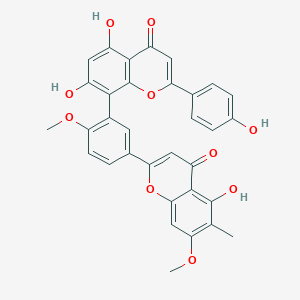
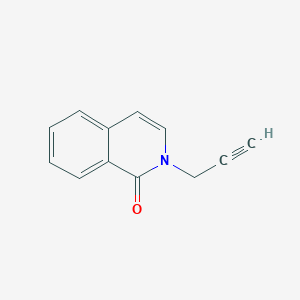

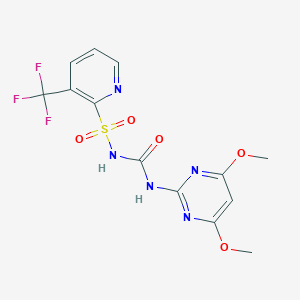


![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

